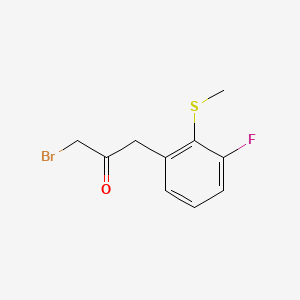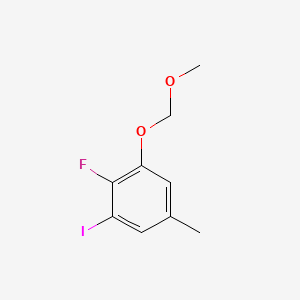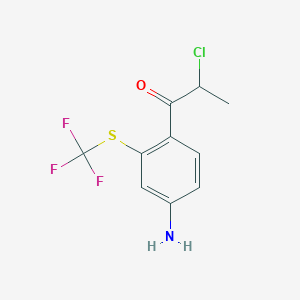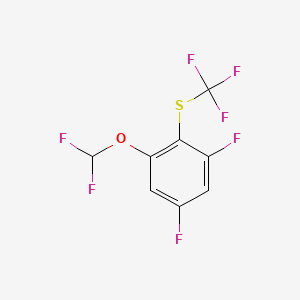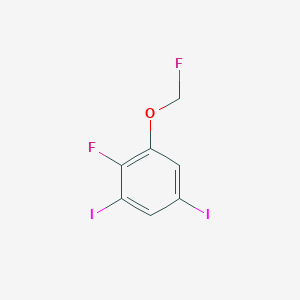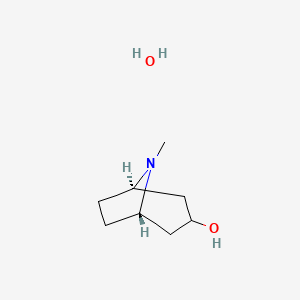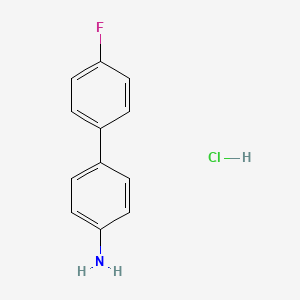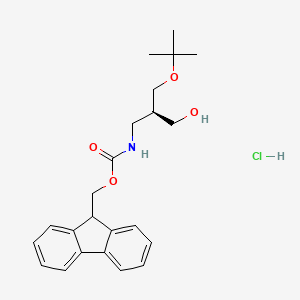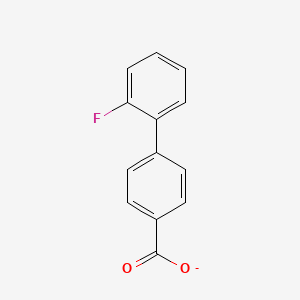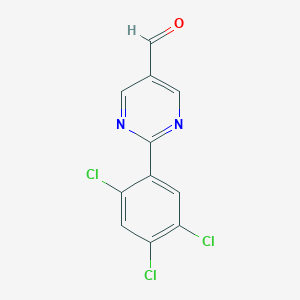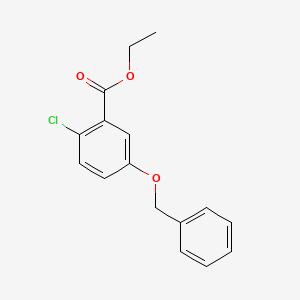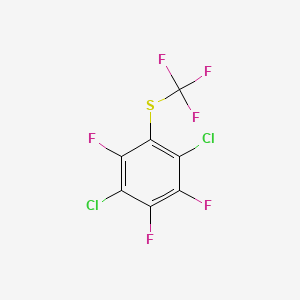
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene is a halogenated aromatic compound with the molecular formula C7Cl2F6S and a molecular weight of 301.04 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated and chlorinated derivative of benzene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene typically involves the halogenation and fluorination of benzene derivatives. One common method includes the reaction of 1,4-dichlorobenzene with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of fluorinating agents and chlorinating agents in a controlled environment ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the halogenating agents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Sulfoxides and sulfones are major products formed during oxidation reactions.
Coupling Products: Biaryl compounds are commonly formed in coupling reactions.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its halogen and trifluoromethylthio groups. These groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which influence the compound’s reactivity and binding affinity . The pathways involved in its mechanism of action are often studied using computational chemistry and experimental techniques to understand its behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another halogenated benzene derivative with similar halogenation patterns.
1,4-Dichloro-2-(trifluoromethyl)benzene: A compound with a similar structure but lacking the trifluoromethylthio group.
Uniqueness
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives. This uniqueness makes it valuable in specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C7Cl2F6S |
|---|---|
Peso molecular |
301.04 g/mol |
Nombre IUPAC |
1,4-dichloro-2,3,5-trifluoro-6-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7Cl2F6S/c8-1-3(10)4(11)2(9)6(5(1)12)16-7(13,14)15 |
Clave InChI |
WBHVEGXIRBRTOF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)F)SC(F)(F)F)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


